4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole
Overview
Description
“4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Amini et al. synthesized a similar compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide, and evaluated it for anti-tubercular activity .Molecular Structure Analysis
The molecular formula of “this compound” is C9H11Cl2FN2 .Physical and Chemical Properties Analysis
Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antitumor Activity
Imidazole derivatives have been evaluated for their antitumor activity. A study compared the activity of a ruthenium derivative, imidazolium-bis(imidazole)tetrachlororuthenate (III), with 5′-deoxy-5-fluorouridine in treating colorectal cancer in rats, showing significant antitumoral efficacy (Garzon, Berger, Keppler, & Schmähl, 2004).
Corrosion Inhibition
Research on imidazole derivatives has also explored their efficiency as corrosion inhibitors for copper in acidic environments. One study demonstrated that derivatives like 1-(p-tolyl)-4-methylimidazole exhibit high inhibitory efficiency, suggesting potential applications in protecting metals from corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).
Pharmaceutical Development
Imidazole derivatives are crucial in developing new pharmaceuticals. For example, structural modifications of imidazole-based compounds have led to the discovery of potent 5-lipoxygenase inhibitors with improved pharmacokinetic and toxicological profiles, indicating their potential as orally active medications (Mano et al., 2004).
Antibacterial and Antifungal Studies
Several imidazole derivatives have been synthesized and tested for their antimicrobial properties. Some compounds, particularly dichloro and trichloro-derivatives, showed promising inhibitory effects against pathogens like Candida albicans and Staphylococcus aureus, suggesting their application in treating infections (Menozzi et al., 2004).
Material Science
Imidazole units, due to their dipolar nature, have been utilized in creating ferroelectric and antiferroelectric materials. These materials exhibit high electric polarization and temperature robust ferroelectricity, presenting opportunities for developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Properties
IUPAC Name |
4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2FN2/c10-7-8(11)14(6-13-7)5-9(12)3-1-2-4-9/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOWLAJWPGWSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C=NC(=C2Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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